
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is a cyclic compound with the molecular formula C10H20O5. It is also known as 15-crown-5, a type of crown ether. Crown ethers are a class of compounds known for their ability to form stable complexes with various cations, particularly alkali metal ions. This property makes them useful in a variety of chemical applications, including phase transfer catalysis and ion transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione can be synthesized through several methods. One common method involves the cyclization of diethylene glycol with ethylene oxide in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione undergoes various chemical reactions, including:
Complexation: Forms stable complexes with alkali metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of alkali metal salts, such as potassium chloride, in an aqueous or organic solvent.
Substitution: Common reagents include nucleophiles like halides or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted crown ethers.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex molecules.
Biology: Facilitates the transport of ions across biological membranes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the separation and purification of metal ions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation process is driven by the electrostatic interactions between the cation and the electron-rich oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
12-Crown-4: Smaller ring size, forms complexes with smaller cations.
18-Crown-6: Larger ring size, forms complexes with larger cations.
Dibenzo-18-crown-6: Contains aromatic rings, offering different solubility and complexation properties.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is unique due to its optimal ring size for complexing with medium-sized cations, such as potassium ions. Its balance of ring size and flexibility makes it particularly effective in various chemical and industrial applications.
Properties
CAS No. |
79687-33-5 |
|---|---|
Molecular Formula |
C10H14O8 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,5,9-trione |
InChI |
InChI=1S/C10H14O8/c11-8-5-15-6-9(12)18-7-10(13)17-4-2-14-1-3-16-8/h1-7H2 |
InChI Key |
DHUWIROMNMQGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)OCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


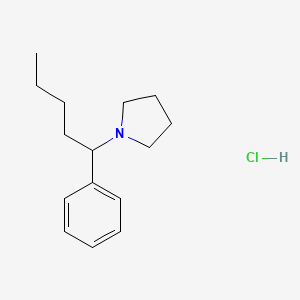
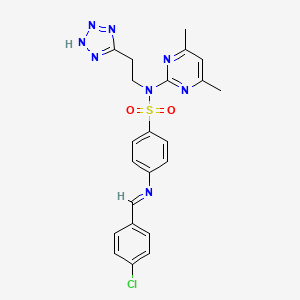

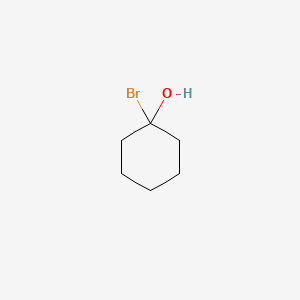

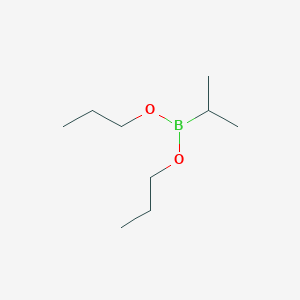
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)


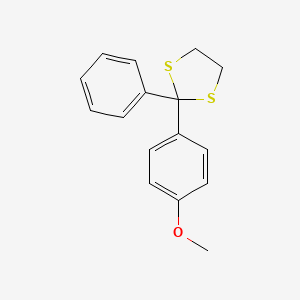
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
